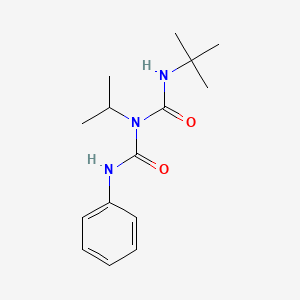

1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(tert-butylcarbamoyl)-3-phenyl-1-propan-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-11(2)18(14(20)17-15(3,4)5)13(19)16-12-9-7-6-8-10-12/h6-11H,1-5H3,(H,16,19)(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHIZMIZGHBDPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(=O)NC1=CC=CC=C1)C(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301028745 | |

| Record name | 1-(tert-Butylcarbamoyl)-3-phenyl-1-propan-2-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107484-83-3 | |

| Record name | N-(1,1-Dimethylethyl)-2-(1-methylethyl)-N'-phenylimidodicarbonic diamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107484833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret: A Proposed Pathway

Abstract

Introduction to Unsymmetrical Biurets

The biuret functional group, characterized by the linkage of two urea moieties (HN(C=O)NH(C=O)NH-), is a significant scaffold in medicinal chemistry and materials science. Trisubstituted biurets, particularly those with unsymmetrical substitution patterns like 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret, present unique synthetic challenges. Controlling the regioselectivity of the additions is paramount to avoid the formation of isomeric byproducts.

The synthesis of biurets is generally achieved through the reaction of a disubstituted urea with an isocyanate, a process that is often reversible and can require elevated temperatures, typically above 120°C[1]. The core principle involves the nucleophilic attack of a urea nitrogen atom on the electrophilic carbonyl carbon of an isocyanate[2][3]. This guide proposes a robust pathway designed to maximize the yield and purity of the target compound.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The central biuret structure can be disconnected at the N3-C4 bond, yielding a urea intermediate and an isocyanate. This leads to the most plausible synthetic route involving the formation of a stable urea precursor followed by the addition of the final substituent.

Caption: Retrosynthetic analysis of the target biuret.

Part 1: Synthesis of Intermediate: 1-tert-Butyl-3-phenylurea

Principle and Mechanism

The formation of substituted ureas via the reaction of an amine with an isocyanate is a well-established and highly efficient transformation[4]. The reaction proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of tert-butyl isocyanate. This is typically a fast and exothermic reaction that proceeds to high yield without the need for a catalyst.

Experimental Protocol

Materials:

-

Aniline

-

tert-Butyl isocyanate

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

To a stirred solution of aniline (1.0 eq) in anhydrous DCM (approx. 0.5 M concentration) under an inert atmosphere (N₂ or Ar), add tert-butyl isocyanate (1.05 eq) dropwise at 0 °C (ice bath).

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aniline starting material is consumed.

-

Upon completion, the product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by vacuum filtration, wash with cold hexanes to remove any unreacted isocyanate, and dry in a vacuum oven.

-

The product, 1-tert-Butyl-3-phenylurea, is typically obtained as a white solid in high purity.

Part 2: Synthesis of this compound

Principle and Mechanism

This step involves the reaction of the synthesized 1-tert-Butyl-3-phenylurea with isopropyl isocyanate. The reaction forms the biuret linkage[2]. A critical aspect of this step is the regioselectivity. The urea intermediate has two N-H protons that could potentially react.

-

N1-H (adjacent to tert-butyl): This nitrogen is more sterically hindered.

-

N3-H (adjacent to phenyl): The lone pair on this nitrogen participates in resonance with the phenyl ring, making it less nucleophilic.

Therefore, the nucleophilic attack is predicted to occur from the N1 nitrogen , leading to the desired this compound. This reaction often requires thermal energy (heating) to overcome the activation barrier, as ureas are less nucleophilic than amines[1]. The reaction is generally performed in a high-boiling point, aprotic solvent.

Experimental Protocol

Materials:

-

1-tert-Butyl-3-phenylurea (from Part 1)

-

Isopropyl isocyanate

-

Anhydrous Toluene or Xylene

-

Sodium hydride (NaH, 60% dispersion in mineral oil, optional catalyst)

Procedure:

-

Method A (Thermal): Suspend 1-tert-Butyl-3-phenylurea (1.0 eq) in anhydrous toluene (approx. 0.5 M).

-

Add isopropyl isocyanate (1.1 eq) to the suspension.

-

Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Method B (Base-Catalyzed, optional): To a stirred suspension of 1-tert-Butyl-3-phenylurea (1.0 eq) in anhydrous THF at 0 °C, carefully add NaH (1.1 eq) portion-wise.

-

Allow the mixture to stir at room temperature for 1 hour to form the sodium salt of the urea.

-

Cool the mixture back to 0 °C and add isopropyl isocyanate (1.1 eq) dropwise.

-

Allow the reaction to proceed at room temperature for 6-12 hours.

-

Workup (for both methods): After the reaction is complete (as judged by TLC/LC-MS), cool the mixture to room temperature. If using Method B, carefully quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product will likely require purification by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Overall Synthesis Workflow

The complete two-step synthesis is visualized below.

Caption: Proposed two-step synthesis pathway.

Material Properties and Data

This table summarizes the key physical and chemical properties of the target compound and its synthetic intermediate.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted State | Key Reagents |

| 1-tert-Butyl-3-phenylurea | C₁₁H₁₆N₂O | 192.26 | White Solid | Aniline, tert-Butyl isocyanate |

| This compound | C₁₅H₂₃N₃O₂ | 277.36[5] | Solid / Oil | Isopropyl isocyanate |

Safety and Handling

-

Isocyanates (tert-Butyl and Isopropyl): Isocyanates are toxic, volatile, and potent lachrymators. They are also respiratory sensitizers. All manipulations should be performed in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Aniline: Aniline is toxic and readily absorbed through the skin. Handle with care and appropriate PPE.

-

Sodium Hydride (if used): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and use appropriate quenching procedures.

Conclusion

The synthesis of this compound can be reliably achieved through a proposed two-step sequence. The initial formation of 1-tert-Butyl-3-phenylurea is a straightforward and high-yielding reaction. The subsequent addition of isopropyl isocyanate, while requiring more forcing conditions (heat or catalysis), is mechanistically favored to produce the desired regiochemistry. This guide provides a solid and scientifically-grounded framework for researchers to successfully synthesize this novel trisubstituted biuret.

References

-

Risso Chemical. (2021, February 13). Causes of Biuret in Urea Manufacturing & Control Methods. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Kaasenbrood, P. J. C., van den Berg, P. J., & Revallier, L. J. Biuret Formation in the Manufacture of Urea. UreaKnowHow. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl- or pyridyl isocyanates. RSC Publishing. Available from: [Link]

-

ResearchGate. (n.d.). Formation of polyurethane, polyurea, and biuret-type structures. Available from: [Link]

-

ResearchGate. (n.d.). The reaction of isocyanates with ureas to form biurets. Available from: [Link]

-

Wikipedia. (n.d.). Biuret. Available from: [Link]

-

AN PharmaTech Co Ltd. (n.d.). This compound|107484-83-3. Available from: [Link]

-

Lee, J. H., et al. (n.d.). Catalytic conversion of urea to biuret: A catalyst screening study. Available from: [Link]

- Google Patents. (n.d.). US20070015895A1 - Synthesis of biurets and isocyanates with alkoxysilane functions, formulations containing same and use thereof.

-

ResearchGate. (n.d.). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Available from: [Link]

-

Creative BioMart. (n.d.). Principle and Protocol of Biuret Method. Available from: [Link]

- Google Patents. (n.d.). CA1310776C - Urea and urea/biuret or mixed urea/biuret modified isocyanate compositions.

-

Al-Soud, Y. A., et al. (2015). 2-Isocyanoanilines and their mono-Boc-protected derivatives. Organic & Biomolecular Chemistry. Available from: [Link]

-

ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Available from: [Link]

Sources

Spectroscopic Characterization of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret: A Predictive Analysis and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, predictive spectroscopic characterization of the novel compound 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret (CAS: 107484-83-3).[1][2][3] In the absence of published experimental spectra, this document serves as a foundational reference for researchers, employing established principles of nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy to predict the compound's spectral features. Detailed theoretical protocols for data acquisition are provided, explaining the causality behind experimental choices to ensure self-validating and reproducible methodologies. This guide is intended to aid in the identification, purity assessment, and structural confirmation of the title compound in research and drug development settings.

Introduction and Molecular Structure

This compound is a substituted biuret with a molecular formula of C₁₅H₂₃N₃O₂ and a molecular weight of 277.36 g/mol .[1] Biuret derivatives are of significant interest in medicinal chemistry and materials science due to their unique hydrogen bonding capabilities and structural similarity to peptides. Accurate spectroscopic characterization is the cornerstone of chemical analysis, providing unequivocal proof of structure and purity, which is critical for regulatory submission and ensuring predictable pharmacological activity.

This guide presents a detailed predictive analysis of the compound's spectroscopic signature. The predictions are grounded in foundational spectroscopic principles and data from analogous functional groups.

Molecular Structure and Key Functional Groups

The structure contains several key functionalities that will define its spectroscopic fingerprint: a phenyl ring, two distinct carbonyl groups (C=O), three distinct nitrogen environments (two amides, one urea-like), an isopropyl group, and a tert-butyl group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is suitable for non-polar to moderately polar compounds, while DMSO-d₆ is excellent for compounds with exchangeable protons (N-H) as it slows the exchange rate.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees to ensure a faster relaxation time and allow for more scans in a given period.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, averaged to improve the signal-to-noise ratio.

-

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will show distinct signals for each unique proton environment.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Authoritative Grounding |

| ~ 9.0 - 9.5 | Singlet (broad) | 1H | N₅-H | The N-H proton attached to the phenyl group is expected to be significantly deshielded due to the anisotropic effect of the ring and hydrogen bonding. Its chemical shift can vary with concentration and solvent. |

| ~ 7.2 - 7.6 | Multiplet | 5H | Phenyl-H | Aromatic protons typically resonate in this region. The ortho-, meta-, and para-protons will have slightly different chemical shifts, resulting in a complex multiplet.[4] |

| ~ 6.5 - 7.0 | Singlet (broad) | 1H | N₁-H | The N-H proton adjacent to the tert-butyl group is expected to be deshielded by the adjacent carbonyl group. |

| ~ 4.5 - 5.0 | Septet | 1H | Isopropyl CH | This methine proton is split by the six equivalent methyl protons into a septet (n+1 rule). It is deshielded by the adjacent nitrogen atom. |

| ~ 1.40 | Singlet | 9H | tert-Butyl CH ₃ | The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a strong singlet. The typical range is 0.5-2.0 ppm.[5] |

| ~ 1.25 | Doublet | 6H | Isopropyl CH ₃ | The six protons of the two methyl groups are equivalent and are split by the single methine proton into a doublet. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be required to obtain a good spectrum in a reasonable time due to the low natural abundance of ¹³C.

-

Instrumentation: Acquire on a 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer.

-

Acquisition Parameters:

-

Technique: Proton-decoupled (¹H{¹³C}) to produce a spectrum of singlets, simplifying interpretation.

-

Spectral Width: 0-220 ppm.

-

Relaxation Delay: 2-5 seconds. A longer delay is needed for quaternary carbons to be observed reliably.

-

Number of Scans: 1024-4096 scans, due to the low sensitivity of the ¹³C nucleus.

-

Predicted ¹³C NMR Spectrum

| Predicted Shift (δ, ppm) | Assignment | Rationale & Authoritative Grounding |

| ~ 155 - 160 | C=O (N-phenyl) | The carbonyl carbon adjacent to the phenyl group (C₇) is in a urea-like environment and is expected in this downfield region.[6] |

| ~ 152 - 157 | C=O (N-t-butyl) | The carbonyl carbon adjacent to the tert-butyl group (C₈) will also be in a similar downfield region, potentially distinguishable from the other carbonyl. |

| ~ 138 - 142 | Phenyl C₁ (ipso) | The aromatic carbon directly attached to the nitrogen will be deshielded. |

| ~ 128 - 130 | Phenyl C (para) | Aromatic carbons typically appear in the 120-140 ppm range.[7] |

| ~ 124 - 127 | Phenyl C (ortho) | |

| ~ 118 - 122 | Phenyl C (meta) | |

| ~ 51 - 55 | C (CH₃)₃ (quat) | The quaternary carbon of the tert-butyl group. |

| ~ 48 - 52 | C H(CH₃)₂ | The methine carbon of the isopropyl group, deshielded by the attached nitrogen. The chemical shift for the methine carbon in isopropanol is ~64 ppm, but attachment to nitrogen will alter this.[8] |

| ~ 28 - 30 | C(C H₃)₃ | The methyl carbons of the tert-butyl group typically resonate in the 20-42 ppm range.[5] |

| ~ 20 - 23 | CH(C H₃)₂ | The two equivalent methyl carbons of the isopropyl group.[9][10] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).

Experimental Protocol

-

Technique: Attenuated Total Reflectance (ATR) is a modern, simple method. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Alternative (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet must be recorded and subtracted from the sample spectrum.

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale & Authoritative Grounding |

| 3300 - 3400 | Medium | N-H Stretch | Two bands are expected for the two different N-H environments. Hydrogen bonding may cause broadening.[11] |

| 3000 - 3100 | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations for sp² C-H bonds on the phenyl ring.[12] |

| 2850 - 3000 | Medium | Aliphatic C-H Stretch | Stretching vibrations for sp³ C-H bonds in the isopropyl and tert-butyl groups.[12] |

| 1680 - 1720 | Strong | C=O Stretch (Amide I) | A strong, sharp absorption is the hallmark of a carbonyl group. Two distinct, possibly overlapping, bands are expected for the two C=O groups in different chemical environments. Biuret itself shows bands in this region.[13][14][15] |

| ~ 1600, ~1475 | Medium-Weak | C=C Aromatic Ring Stretch | Characteristic vibrations of the phenyl ring. |

| 1510 - 1560 | Strong | N-H Bend (Amide II) | This band, coupled with the C-N stretch, is characteristic of secondary amides.[16] |

| 1365 - 1385 | Medium | C-H Bend | A characteristic doublet may be seen for the isopropyl group, and a strong band for the tert-butyl group. |

| 690 - 770 | Strong | C-H Out-of-plane Bend | A strong band in this region is indicative of a monosubstituted benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern gives valuable clues about the molecular structure.[17]

Experimental Protocol

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard method that induces reproducible fragmentation.[18]

-

Sample Introduction: Introduce the sample via a direct insertion probe or a Gas Chromatography (GC) interface if the compound is sufficiently volatile and thermally stable.

-

Mass Analyzer: Use a quadrupole or Time-of-Flight (TOF) analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 277 . This corresponds to the molecular weight of C₁₅H₂₃N₃O₂.

-

Major Fragmentation Pathways: Fragmentation occurs by the cleavage of the weakest bonds, often leading to the formation of stable carbocations or radicals.[19][20][21]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

| m/z Value | Proposed Fragment | Rationale |

| 277 | [M]⁺• | Molecular Ion |

| 220 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical, a common and favorable fragmentation. |

| 234 | [M - C₃H₇]⁺ | Loss of an isopropyl radical. |

| 93 | [C₆H₅NH₂]⁺• | Formation of the aniline radical cation, a common fragment for N-phenyl amides. |

| 77 | [C₆H₅]⁺ | Phenyl cation, characteristic of aromatic compounds. |

| 57 | [C₄H₉]⁺ | The tert-butyl cation is a very stable carbocation and is often the base peak for compounds containing this group. |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within the molecule, particularly those involving conjugated systems.

Experimental Protocol

-

Solvent Selection: Choose a UV-transparent solvent such as ethanol, methanol, or hexane.

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. A concentration in the micromolar range is typical.

-

Data Acquisition: Scan the solution in a quartz cuvette from approximately 200 nm to 400 nm.

-

Blank Correction: Use a cuvette containing only the solvent as a reference blank.

Predicted UV-Vis Absorption

-

π → π Transitions:* The phenyl ring is the primary chromophore. It is expected to exhibit strong absorption bands characteristic of substituted benzenes.

-

E2-band: Around 200-220 nm .

-

B-band: A weaker, structured band around 250-280 nm .

-

-

n → π Transitions:* The carbonyl groups also have lone pairs of electrons (n) that can be excited into π* orbitals. These transitions are typically weak and may appear as shoulders on the more intense π → π* bands, likely in the 280-320 nm region.

The biuret test, which uses copper chelation to produce a colored complex absorbing around 540 nm, is a colorimetric assay for peptide bonds and is not directly relevant to the UV absorption of the compound itself.[22][23][24][25]

Conclusion

This guide provides a robust, theory-based framework for the spectroscopic characterization of this compound. The predicted NMR, FT-IR, MS, and UV-Vis data presented herein, along with the detailed experimental protocols, should serve as an invaluable resource for any scientist working with this compound. It will facilitate the confirmation of its synthesis, guide purification efforts, and ensure the structural integrity required for further research and development.

References

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

Wikipedia. (2023). Biuret test. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of biuret (a), isonicotinaldehyde (b), and 6-(pyridin-4-yl) - ResearchGate. Retrieved from [Link]

-

Rodriguez, G., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). UV/VIS Assay of Biuret Protein. Retrieved from [Link]

-

Clarke, D. (2013). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Morressier. Retrieved from [Link]

-

Tonelli, A. E., Schilling, F. C., & Bovey, F. A. (1979). Conformational origin of the nonequivalent carbon-13 NMR chemical shifts observed for the isopropyl methyl carbons in branched alkanes. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of biuret (a) and the product of its reaction with starch.... Retrieved from [Link]

-

PubChem. (n.d.). Biuret. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). TP FTIR spectroscopy during biuret decomposition between 160 and.... Retrieved from [Link]

-

ResearchGate. (2011). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

-

J-Stage. (n.d.). Analyses of Carbon-13 Nuclear Magnetic Resonance Spectra Isopropyldibenzofurans and Their Structural Determinations. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorbance spectra of biuret reaction products. Retrieved from [Link]

-

NIST. (n.d.). Isopropyl phenyl ketone. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Analysis to Identify Biuret Groups in Common Polyureas. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

-

MassBank. (2008). isopropyl phenyl ketone. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Retrieved from [Link]

-

G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

-

PubChem. (n.d.). 1-Isopropyl-3-tert-butylbenzene. National Institutes of Health. Retrieved from [Link]

-

Aida, K., Musya, Y., & Kinumaki, S. (1963). Infrared Spectra and the Structure of Copper Biuret Complexes. Inorganic Chemistry. Retrieved from [Link]

-

Amanote Research. (1976). (PDF) Substituent Dependent Mass Spectrometric. Retrieved from [Link]

-

SpectraBase. (n.d.). Biuret - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

AN PharmaTech Co Ltd. (n.d.). This compound|107484-83-3. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

Sources

- 1. This compound | C15H23N3O2 | CID 46737750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|107484-83-3--AN PharmaTech Co Ltd [anpharma.net]

- 3. This compound | 107484-83-3 [amp.chemicalbook.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. Isopropyl alcohol(67-63-0) 13C NMR spectrum [chemicalbook.com]

- 9. Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments [morressier.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. eng.uc.edu [eng.uc.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Infrared Spectrometry [www2.chemistry.msu.edu]

- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. info.gbiosciences.com [info.gbiosciences.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Biuret test - Wikipedia [en.wikipedia.org]

- 23. mt.com [mt.com]

- 24. jasco-global.com [jasco-global.com]

- 25. jascoinc.com [jascoinc.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret, a trisubstituted biuret of interest in the fields of agrochemistry and drug development. As this compound is a known metabolite of the insecticide Buprofezin (designated as BF11), understanding its characteristics is crucial for metabolic studies and environmental impact assessment[1]. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, characterization, and molecular attributes.

Molecular Structure and Identification

This compound is an unsymmetrical biuret derivative featuring a tert-butyl group, an isopropyl group, and a phenyl group attached to the biuret backbone.

Molecular Formula: C₁₅H₂₃N₃O₂[1]

Molecular Weight: 277.36 g/mol [1]

CAS Number: 107484-83-3[1]

IUPAC Name: 1-(tert-butylcarbamoyl)-1-isopropyl-3-phenylurea[1]

Synonyms: this compound[1]

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data, the following physicochemical properties are predicted based on the molecular structure and data from analogous compounds.

| Property | Predicted Value | Remarks |

| Physical State | White to off-white solid | Typical for substituted biurets. |

| Melting Point | 130-150 °C | Based on similarly substituted biurets. |

| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to hydrogen bonding and molecular weight. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethanol). Insoluble in water. | The presence of polar carbonyl and amine groups is offset by the nonpolar alkyl and phenyl groups. |

| XLogP3 | 3.6 | Computed by PubChem, indicating moderate lipophilicity.[1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 5 | [1] |

Synthesis and Reactivity

Proposed Synthetic Pathway:

The synthesis can be envisioned as a two-step process:

-

Formation of 1-tert-Butyl-3-phenylurea: This intermediate can be synthesized by reacting phenyl isocyanate with tert-butylamine.

-

Formation of the Biuret: The resulting 1-tert-Butyl-3-phenylurea can then be reacted with isopropyl isocyanate.

Hypothetical Experimental Protocol:

Step 1: Synthesis of 1-tert-Butyl-3-phenylurea

-

To a stirred solution of tert-butylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add phenyl isocyanate (1.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 1-tert-butyl-3-phenylurea as a white solid.

Step 2: Synthesis of this compound

-

To a solution of 1-tert-Butyl-3-phenylurea (1.0 eq) in an anhydrous aprotic solvent (e.g., toluene or xylene), add a catalytic amount of a strong base (e.g., sodium hydride) to deprotonate the urea nitrogen.

-

Add isopropyl isocyanate (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (80-120 °C) and monitor the progress by TLC.

-

After completion, cool the reaction mixture and quench with a proton source (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Synthesis Workflow Diagram:

Caption: Proposed two-step synthesis of this compound.

Reactivity: The biuret functional group contains two amide-like linkages. The nitrogen atoms are nucleophilic, and the carbonyl carbons are electrophilic. The N-H proton is weakly acidic. The compound is expected to be stable under normal conditions but may undergo hydrolysis under strong acidic or basic conditions.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the known chemical shifts and fragmentation patterns of similar functional groups and substituted aromatic compounds.

4.1. ¹H NMR Spectroscopy (Predicted)

(Predicted for CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.50 - 7.20 | m | 5H | Aromatic protons (phenyl group) |

| ~ 6.50 | s | 1H | N-H proton |

| ~ 4.50 | sept | 1H | -CH- (isopropyl group) |

| ~ 1.50 | s | 9H | -C(CH₃)₃ (tert-butyl group) |

| ~ 1.30 | d | 6H | -CH(CH₃)₂ (isopropyl group) |

Rationale:

-

Aromatic protons are expected in the typical downfield region of 7.2-7.5 ppm.

-

The N-H proton of the urea moiety will likely appear as a broad singlet.

-

The methine proton of the isopropyl group will be a septet due to coupling with the six methyl protons.

-

The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

-

The six equivalent protons of the isopropyl methyl groups will appear as a doublet due to coupling with the methine proton.

4.2. ¹³C NMR Spectroscopy (Predicted)

(Predicted for CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155-160 | C=O (carbonyl carbons) |

| ~ 135-140 | C (quaternary aromatic carbon) |

| ~ 128-130 | CH (aromatic carbons) |

| ~ 58 | C (quaternary carbon of tert-butyl group) |

| ~ 48 | CH (methine carbon of isopropyl group) |

| ~ 28 | CH₃ (tert-butyl methyl carbons) |

| ~ 20 | CH₃ (isopropyl methyl carbons) |

Rationale:

-

The carbonyl carbons of the biuret will be the most downfield signals.

-

Aromatic carbons will appear in the 120-140 ppm region.

-

The aliphatic carbons of the tert-butyl and isopropyl groups will be in the upfield region.

4.3. Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium, sharp | N-H stretch |

| ~ 2970 | Strong | C-H stretch (aliphatic) |

| ~ 1700-1650 | Strong, broad | C=O stretch (asymmetric and symmetric) |

| ~ 1600, 1490 | Medium | C=C stretch (aromatic) |

| ~ 1540 | Medium | N-H bend |

| ~ 1250 | Strong | C-N stretch |

Rationale:

-

The N-H stretching vibration is characteristic.

-

Strong C-H stretching bands will be present due to the alkyl groups.

-

Two strong carbonyl absorption bands are expected for the biuret functional group.

-

Characteristic aromatic C=C stretching bands will be observed.

4.4. Mass Spectrometry (MS) (Predicted)

Method: Electron Ionization (EI)

| m/z | Interpretation |

| 277 | [M]⁺ (Molecular ion) |

| 220 | [M - C₄H₉]⁺ (Loss of tert-butyl radical) |

| 178 | [M - C₄H₉ - C₃H₆]⁺ (Loss of tert-butyl and propene) |

| 119 | [C₆H₅NCO]⁺ (Phenyl isocyanate fragment) |

| 93 | [C₆H₅NH₂]⁺ (Aniline fragment) |

| 57 | [C₄H₉]⁺ (tert-butyl cation - likely a base peak) |

Rationale:

-

The molecular ion peak at m/z 277 should be observable.

-

Fragmentation is likely to occur via cleavage of the bonds adjacent to the nitrogen and carbonyl groups.

-

The loss of the stable tert-butyl radical is a probable fragmentation pathway.

-

Formation of the very stable tert-butyl cation (m/z 57) is expected to result in the base peak.

Biological Context and Significance

This compound is a metabolite of Buprofezin, an insect growth regulator used to control pests such as whiteflies. The formation of this biuret derivative is a result of the metabolic transformation of the parent insecticide in the environment or within organisms. Studying the physical and chemical properties of this metabolite is essential for several reasons:

-

Toxicology: To assess any potential toxicity of the metabolite to non-target organisms.

-

Environmental Fate: To understand its persistence, mobility, and degradation pathways in soil and water.

-

Residue Analysis: To develop analytical methods for its detection in food and environmental samples.

Conclusion

While experimental data for this compound is scarce, this guide provides a robust, scientifically-grounded overview of its predicted physical and chemical properties. The proposed synthetic route and predicted spectroscopic data offer a valuable starting point for researchers aiming to synthesize and characterize this compound. Further experimental validation is necessary to confirm these predictions and to fully elucidate the role of this biuret derivative in the broader context of agrochemical metabolism and environmental science.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Health Canada Pest Management Regulatory Agency. (2016). Proposed Registration Decision PRD2016-02, Buprofezin. [Link]

-

Food and Agriculture Organization of the United Nations. (2008). Buprofezin (173). [Link]

-

AN PharmaTech Co Ltd. This compound|107484-83-3. [Link]

- Patents Google. Method for preparing 1-tert butyl-3-(2,6-diisopropyl-4-phenyl cxypheny) thiourea.

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Crystal Structure Analysis of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret: From Synthesis to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth technical overview of the process for determining the crystal structure of the novel compound, 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret. While the specific crystal structure of this molecule is not publicly available, this document serves as a detailed roadmap for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. As a Senior Application Scientist, the following protocols and explanations are grounded in established crystallographic principles and best practices, offering insights into the causality behind experimental choices. This guide is designed to be a self-validating system for researchers embarking on the structural elucidation of new small molecules.

Introduction: The Significance of Structural Analysis

Biuret derivatives are a class of compounds with significant interest in medicinal chemistry, exhibiting a range of biological activities, including potential as HIV-1 protease inhibitors.[1] The compound this compound (C15H23N3O2) is a specific derivative whose precise three-dimensional structure will dictate its physicochemical properties and biological interactions.[2] Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic-level structure of such molecules, providing unequivocal information on bond lengths, bond angles, stereochemistry, and intermolecular interactions.[3][4][5] This guide will walk through the necessary steps to achieve this, from the initial synthesis to the final, refined crystal structure.

Synthesis and Purification: The Foundation for Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of the pure compound. A plausible synthetic route for this compound is outlined below, followed by essential purification steps.

Proposed Synthetic Pathway

A common method for the synthesis of substituted biurets involves the reaction of an isocyanate with a urea derivative.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 1-Isopropyl-3-phenylurea. In a round-bottom flask, dissolve phenyl isocyanate in anhydrous toluene. Cool the solution to 0°C in an ice bath. Add isopropylamine dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12 hours. The product, 1-isopropyl-3-phenylurea, will precipitate out of the solution.

-

Step 2: Synthesis of this compound. Collect the 1-isopropyl-3-phenylurea by filtration and dry under vacuum. In a separate flask, dissolve the dried intermediate in anhydrous tetrahydrofuran (THF). Add tert-butyl isocyanate to the solution. Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification. After cooling, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The purity of the final product should be confirmed by NMR and mass spectrometry.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in a crystal structure determination.[3][5] Several techniques should be attempted in parallel to find the optimal conditions for crystal growth.

Solvent Selection

A preliminary solubility screen with a range of common solvents is crucial.[6] Ideal crystallization solvents are those in which the compound is sparingly soluble. A table of potential solvents is provided below.

| Solvent | Boiling Point (°C) | Polarity | Notes |

| Hexanes | 69 | Non-polar | Good for slow evaporation. |

| Toluene | 111 | Non-polar | Can be used for layering with a more polar solvent.[7] |

| Dichloromethane | 40 | Polar aprotic | A volatile solvent suitable for vapor diffusion. |

| Ethyl Acetate | 77 | Polar aprotic | A good starting point for solubility tests. |

| Acetone | 56 | Polar aprotic | Often used as a precipitant in anti-solvent crystallization. |

| Methanol | 65 | Polar protic | The protic nature may influence hydrogen bonding in the crystal lattice. |

| N,N-Dimethylformamide (DMF) | 153 | Polar aprotic | A "last resort" solvent due to its high boiling point and the high solubility of many compounds, making crystallization difficult.[7] Vapor diffusion is often the best approach with DMF.[7] |

Crystallization Techniques

The following are standard methods for the crystallization of small organic molecules.[4][6]

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation.[7] Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.[7]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a precipitant (a solvent in which the compound is insoluble).[6] The vapor from the precipitant will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.[6]

-

Liquid-Liquid Diffusion: Carefully layer a solution of the compound with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface of the two liquids.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

Caption: A general workflow for the crystallization of a small molecule.

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the process of X-ray diffraction data collection and analysis can begin.[8] This is the core of the structural determination.[9]

Data Collection

-

Crystal Mounting: A single, well-formed crystal is selected under a microscope and mounted on a goniometer head.

-

Diffractometer Setup: The crystal is placed in a modern X-ray diffractometer equipped with a sensitive detector, such as a CCD or pixel array detector.[10]

-

Data Acquisition: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected.[9]

Data Processing

The raw diffraction images are processed using specialized software.[11] This involves:

-

Indexing: Determining the unit cell parameters and crystal system.

-

Integration: Measuring the intensity of each diffraction spot.

-

Scaling and Merging: Correcting for experimental variations and merging symmetry-equivalent reflections to create a final reflection file.

Structure Solution and Refinement

The processed data are then used to solve and refine the crystal structure.[10]

-

Structure Solution: For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.[10]

-

Model Building: An initial atomic model is built into the electron density map.

-

Refinement: The atomic positions and thermal parameters are refined using a least-squares minimization process to improve the agreement between the calculated and observed diffraction data.[10]

Analysis of the Crystal Structure

The final refined model provides a wealth of information. A hypothetical table of crystallographic data for this compound is presented below.

| Parameter | Hypothetical Value |

| Chemical formula | C15H23N3O2 |

| Formula weight | 277.36 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 11.789 |

| β (°) | 98.76 |

| Volume (ų) | 1823.4 |

| Z | 4 |

| Density (calculated) | 1.010 Mg/m³ |

| R1 [I > 2σ(I)] | 0.045 |

| wR2 (all data) | 0.123 |

The analysis of the structure would involve:

-

Molecular Conformation: Describing the torsion angles and the overall shape of the molecule.

-

Bond Lengths and Angles: Comparing these to standard values to identify any unusual geometric features.

-

Intermolecular Interactions: Identifying and analyzing hydrogen bonds, van der Waals interactions, and any potential π-π stacking, which govern the crystal packing.

Significance and Future Directions

The determined crystal structure of this compound would provide invaluable information for drug development professionals. Understanding the precise three-dimensional arrangement of the functional groups can inform structure-activity relationship (SAR) studies and guide the design of more potent and selective analogs. The crystal packing information can also be used to understand and predict the solid-state properties of the compound, which is crucial for formulation and manufacturing.

References

- University of Southampton. (n.d.). Advanced crystallisation methods for small organic molecules. ePrints Soton.

- SPT Labtech. (n.d.). Chemical crystallization.

- Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755.

- Staples, R. J. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 849–856.

- (n.d.). Crystallization of small molecules.

- Ghiasifar, Z., et al. (2020). Synthesis of Biuret Derivatives as Potential HIV-1 Protease Inhibitors Using (LDHs-g-HMDI-Citric Acid), as a Green Recyclable Catalyst. Bulletin of the Korean Chemical Society, 42(1).

- PubChem. (n.d.). This compound.

- Creative Biostructure. (n.d.). X-ray Diffraction Data Collection.

- Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods.

- ResearchGate. (n.d.). Processing of X-ray diffraction data.

- Wikipedia. (n.d.). X-ray crystallography.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C15H23N3O2 | CID 46737750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. sptlabtech.com [sptlabtech.com]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Isolation of Novel Substituted Biurets

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted biurets, organic compounds featuring the core structure HN(C(O)NR'R'')₂, represent a versatile and promising class of molecules in medicinal chemistry and drug development.[1] Their diverse biological activities, including potential as enzyme inhibitors and antimicrobial agents, have spurred significant interest in the synthesis, isolation, and characterization of novel derivatives. This guide provides a comprehensive technical overview of the methodologies for discovering and isolating these valuable compounds, grounded in established scientific principles and practical, field-proven insights. We will delve into the nuances of synthetic strategies, robust purification protocols, and detailed characterization techniques, equipping researchers with the knowledge to confidently navigate the exploration of this important chemical space.

Introduction: The Significance of Substituted Biurets in Drug Discovery

The biuret scaffold, formed from the condensation of two urea molecules, serves as a foundational structure for a wide array of derivatives with significant therapeutic potential.[2][3] The ability to introduce various substituents at the nitrogen atoms allows for the fine-tuning of their physicochemical properties and biological activities. This has led to the investigation of substituted biurets in diverse therapeutic areas, including as potential HIV-1 protease inhibitors and anticancer agents.[4][5] The exploration of novel substituted biurets is a vibrant area of research, driven by the continuous need for new therapeutic agents with improved efficacy and safety profiles.

Discovery Strategies for Novel Substituted Biurets

The discovery of new substituted biurets with desired biological activities can be approached through several strategic avenues, primarily centered around chemical synthesis and screening.

Rational Design and Synthesis

A common and effective strategy involves the rational design of novel biuret derivatives based on the structure of known active compounds or the active site of a biological target. This approach often leverages computational modeling to predict binding affinities and guide the selection of substituents.

The synthesis of substituted biurets can be achieved through various methods. A prevalent approach is the reaction of an isocyanate with a urea derivative.[6] For instance, the synthesis of 3-Methyl-5-phenylbiuret can be plausibly achieved through the reaction of methyl isocyanate with phenylurea.[6] Another versatile method involves the reaction of phenyl allophanates, prepared from phenyl chloroformate and urea derivatives, with a variety of substituted amines.[4]

Experimental Protocol: General Synthesis of Substituted Biurets via Phenyl Allophanates [4]

-

Preparation of Phenyl Allophanate Intermediate:

-

To a solution of a substituted urea derivative in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add an equimolar amount of phenyl chloroformate at 0 °C.

-

Add a tertiary amine base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to obtain the crude phenyl allophanate.

-

-

Synthesis of the Substituted Biuret:

-

Dissolve the crude phenyl allophanate in a suitable solvent (e.g., acetonitrile, DMF).

-

Add the desired primary or secondary amine to the solution.

-

The reaction can be carried out at room temperature or heated to reflux to drive it to completion.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired substituted biuret.

-

High-Throughput Screening (HTS)

For broader discovery efforts, high-throughput screening of compound libraries against a specific biological target can identify novel biuret-containing hits. This approach allows for the rapid testing of thousands of diverse compounds, increasing the probability of finding a molecule with the desired activity.

Below is a conceptual workflow for a high-throughput screening campaign to identify novel biuret-based enzyme inhibitors.

Caption: High-Throughput Screening Workflow for Biuret-Based Inhibitors.

Isolation and Purification of Substituted Biurets

The successful isolation and purification of newly synthesized substituted biurets are critical for their subsequent characterization and biological evaluation. The choice of method depends on the physical properties of the compound and the nature of the impurities.

Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and impurities in a suitable solvent at different temperatures.[7]

Key Considerations for Recrystallization:

-

Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of organic compounds include ethanol, water, and mixtures thereof.[8][9][10] An ethanol-water mixture is often effective for compounds that are highly soluble in ethanol but insoluble in water.[8][10]

-

Procedure: Dissolve the crude product in a minimal amount of hot solvent to form a saturated solution.[7] If colored impurities are present, a small amount of activated charcoal can be added to the hot solution before filtration.[8] Allow the solution to cool slowly to promote the formation of large, pure crystals. The purified crystals are then collected by vacuum filtration and washed with a small amount of cold solvent.[11]

Experimental Protocol: Two-Solvent Recrystallization with Ethanol-Water [8]

-

Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of hot ethanol.

-

Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).

-

Clarification: Add a few more drops of hot ethanol until the cloudiness just disappears, ensuring the solution is saturated at the boiling point.

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.

-

Drying: Dry the purified crystals under vacuum or in a desiccator.

Column Chromatography

For compounds that are difficult to purify by recrystallization, or for the separation of mixtures, column chromatography is the method of choice. Flash column chromatography, which utilizes pressure to accelerate the elution of the mobile phase, is a rapid and efficient technique for purifying synthetic peptides and other organic molecules.[12]

Key Parameters for Column Chromatography:

-

Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of organic compounds.

-

Mobile Phase (Eluent): The choice of eluent is crucial for achieving good separation. A solvent system is typically chosen based on the polarity of the target compound. For N-aryl biurets, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is often a good starting point. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

The following diagram illustrates the general principle of flash column chromatography.

Caption: General Workflow for Flash Column Chromatography.

Structural Characterization of Novel Substituted Biurets

Once a substituted biuret has been purified, its chemical structure must be unequivocally confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin splitting), and the relative number of each type of proton (integration). For substituted biurets, the protons on the aromatic rings and the alkyl or aryl substituents will have characteristic chemical shifts. The NH protons of the biuret core typically appear as broad signals.

-

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their chemical environment. The carbonyl carbons of the biuret core will have characteristic downfield chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Biurets

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.5 - 8.5 | 110 - 150 |

| N-H (Biuret Core) | 5.0 - 9.5 (often broad) | - |

| Alkyl C-H (α to N) | 2.5 - 4.0 | 30 - 60 |

| Carbonyl (C=O) | - | 150 - 170 |

Note: These are general ranges and can vary depending on the specific substituents and the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Substituted biurets will exhibit characteristic absorption bands corresponding to the vibrations of their constituent bonds.

Table 2: Characteristic IR Absorption Frequencies for Substituted Biurets

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3200 | Medium, often broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Amide I) | 1700 - 1630 | Strong |

| N-H Bend (Amide II) | 1640 - 1550 | Medium |

| C-N Stretch | 1400 - 1200 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer clues about its structure through the analysis of fragmentation patterns.[13] In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The fragmentation of substituted biurets will depend on the nature of the substituents. Common fragmentation pathways include cleavage of the bonds adjacent to the carbonyl groups and loss of the substituent groups.[14]

Applications in Drug Development: A Look at the Therapeutic Potential

The structural features of substituted biurets make them attractive candidates for the development of new therapeutic agents. Their ability to form multiple hydrogen bonds allows them to interact with biological targets such as enzymes and receptors.

-

Enzyme Inhibition: Substituted biurets have been investigated as inhibitors of various enzymes. For example, certain biuret derivatives have shown moderate inhibitory activity against HIV-1 protease.[4] The design of bisubstrate analog inhibitors, which mimic both the substrate and the cofactor of an enzyme, is a promising strategy for developing potent and selective protein kinase inhibitors.[15][16][17][18]

-

Anticancer Agents: The urea and biuret motifs are present in a number of compounds with anticancer activity.[5][19] Researchers have designed and synthesized pyrimidine derivatives containing aryl urea moieties that induce apoptosis in cancer cells.[19]

The following diagram illustrates the concept of a biuret-based inhibitor binding to the active site of an enzyme.

Caption: Conceptual Diagram of Enzyme Inhibition by a Substituted Biuret.

Conclusion

The discovery and isolation of novel substituted biurets is a multifaceted process that requires a strong foundation in synthetic organic chemistry, purification techniques, and structural analysis. This guide has provided a comprehensive overview of the key methodologies and considerations for researchers in this exciting field. By combining rational design, efficient synthesis, robust purification, and thorough characterization, scientists can continue to unlock the therapeutic potential of this versatile class of compounds, paving the way for the development of new and effective medicines.

References

- Ghiasifar, Z., et al. (2020). Synthesis of Biuret Derivatives as Potential HIV-1 Protease Inhibitors Using (LDHs-g-HMDI-Citric Acid), as a Green Recyclable Catalyst. Bulletin of the Korean Chemical Society, 42(1).

- Dalby, K. N., & Traviglia, S. L. (2000). Designing bisubstrate analog inhibitors for protein kinases. Current opinion in structural biology, 10(6), 633–639.

-

University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

- Khan, M. H., Agarwal, N. K., & Ahmad, S. (2009). Synthesis of 1,5-Disubstituted 2,4 Dithiobiurets and Studies on their Complexation Behviour. Oriental Journal of Chemistry, 25(3).

-

University of California, Irvine. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

-

Rowan College at Burlington County. (n.d.). CHE 241 Lab 2: Recrystallization. Retrieved from [Link]

-

Wikipedia. (n.d.). Biuret. Retrieved from [Link]

-

ResearchGate. (2021). FTIR spectra of biuret (a) and the product of its reaction with starch.... Retrieved from [Link]

- Liu, H., et al. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic & medicinal chemistry, 17(11), 3847–3853.

- Lawrence, D. S., & Ndonye, R. M. (2006). Bivalent Inhibitors of Protein Kinases. Mini reviews in medicinal chemistry, 6(1), 1–10.

- Tatlock, J. H., et al. (2007). Exquisitely Specific Bisubstrate Inhibitors of c-Src Kinase. ACS chemical biology, 2(4), 241–245.

-

Taylor & Francis. (n.d.). Biuret – Knowledge and References. Retrieved from [Link]

-

MIT OpenCourseWare. (2010). Recrystallization. Retrieved from [Link]

-

Dr. Puspendra Classes. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Urea. Retrieved from [Link]

- Uri, A., & Enkvist, E. (2012). Deactivatable Bisubstrate Inhibitors of Protein Kinases. Molecules (Basel, Switzerland), 17(10), 11776–11790.

-

Phenomenex. (n.d.). Flash Purification Methodology for Synthetic Peptides. Retrieved from [Link]

-

Morressier. (2017). Improving peptide purification via flash column chromatography by modulating mobile phase pH. Retrieved from [Link]

- Kilic-Kurt, Z., Ozmen, N., & Bakar-Ates, F. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic chemistry, 101, 104028.

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

Richard Thornley. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved from [Link]

-

Dr. Puspendra Classes. (2022). Mass Spectrometry :Fragmentation Pattern & Rules(Part-I). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. Retrieved from [Link]

-

Pittelkow, M. (2013). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis The Anticonvulsant Drug 5,5 Diphenylhydantoin: An Undergraduate Organic Chemistry Experiment. Retrieved from [Link]

-

MDPI. (2023). Development and Prospects of Furin Inhibitors for Therapeutic Applications. Retrieved from [Link]

-

PCCP Blog. (n.d.). Nuclear quantum effects on intramolecular hydrogen bonds and backbone structures in biuret analogues. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of pyrimidine bridged combretastatin derivatives as potential anticancer agents and mechanistic studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3,5-Triphenylbiuret. Retrieved from [Link]

- Google Patents. (n.d.). CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene.

- Google Patents. (n.d.). CN104829412B - Method of preparing 1,3,5-triphenylbenzene with [beta]-methylchalcone as raw material.

- Google Patents. (n.d.). A kind of preparation method of 1,3,5-triphenylbenzene-like compounds.

-

National Center for Biotechnology Information. (n.d.). Detection of peptides by precolumn derivatization with biuret reagent and preconcentration on capillary liquid chromatography columns with electrochemical detection. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of derivatives of 1,5-diphenyl-1,4-pentadiene-3-one and 2,6-bis (phenylmethylene) cyclohexanone for Organic Chemistry Laboratory. Retrieved from [Link]

-

National Center for Biotechnology Information. (2001). Irreversible Protein Kinase Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Retrieved from [Link]

-

ResearchGate. (n.d.). Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Analysis to Identify Biuret Groups in Common Polyureas. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Characteristic peak bands on FTIR-spectra for different groups. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

JoVE. (2021). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Biuret(108-19-0) 13C NMR spectrum [chemicalbook.com]

- 3. Urea - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. chemistry-solutions.com [chemistry-solutions.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Designing bisubstrate analog inhibitors for protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bivalent Inhibitors of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exquisitely Specific Bisubstrate Inhibitors of c-Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Deactivatable Bisubstrate Inhibitors of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret (CAS No. 107484-83-3), a unique biuret derivative. While specific research on this compound is limited, its identity as a known environmental transformation product of the insecticide Buprofezin provides a critical context for its scientific relevance. This document synthesizes available physicochemical data, explores its metabolic origins, and situates it within the broader, pharmacologically significant class of biuret-containing molecules. Furthermore, this guide proposes potential research avenues and hypothetical experimental workflows to stimulate future investigation into its properties and applications.

Introduction and Core Identification

This compound is a substituted biuret compound identified as a metabolite of Buprofezin, an insect growth regulator.[1] The biuret functional group, characterized by the linkage of two urea molecules, is a scaffold of increasing interest in medicinal chemistry and chemical biology. While the parent compound, Buprofezin, acts as a chitin synthesis inhibitor in insects, the biological activities of its metabolites, including this biuret derivative, are not well-characterized.[2] Understanding the properties of such metabolites is crucial for a complete toxicological and environmental impact assessment of the parent pesticide.

The structure combines a bulky tert-butyl group, an isopropyl group, and a phenyl ring, creating a molecule with specific steric and electronic properties that may confer unique biological activities worthy of investigation.

Caption: Chemical structure of this compound.

Physicochemical and Computed Properties

A summary of the key chemical and physical properties for this compound is presented below. These parameters are essential for predicting its behavior in biological and environmental systems, and for designing experimental protocols.

| Property | Value | Source |

| CAS Number | 107484-83-3 | ChemIDplus[1] |

| Molecular Formula | C₁₅H₂₃N₃O₂ | PubChem[1] |

| Molecular Weight | 277.36 g/mol | PubChem[1] |

| IUPAC Name | 1-(tert-butylcarbamoyl)-3-phenyl-1-propan-2-ylurea | PubChem[1] |

| Exact Mass | 277.17902698 Da | PubChem[1] |

| LogP (Predicted) | 3.90 | Chemical Supplier Data |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed)[1] |

| Rotatable Bond Count | 5 | PubChem (Computed)[1] |

| Density (Predicted) | 1.102 g/cm³ | Chemical Supplier Data |

-

Interpretation for Drug Development: The predicted LogP value of 3.90 suggests the compound is quite lipophilic, which would favor membrane permeability but may also lead to issues with aqueous solubility. The number of rotatable bonds indicates a moderate degree of conformational flexibility, which can be advantageous for binding to biological targets. The presence of both hydrogen bond donors and acceptors provides opportunities for specific interactions with protein active sites.

Metabolic Origin: Transformation from Buprofezin

This compound has been identified as "Metabolite BF11," an environmental transformation product of the insecticide Buprofezin.[1] Buprofezin is a thiadiazinane-based insect growth regulator.[2] The metabolic conversion involves the cleavage of the thiadiazinane ring and the replacement of the sulfur atom with oxygen to form the biuret structure.[3] This transformation is a critical pathway in the environmental degradation of Buprofezin.[3]

Caption: Proposed metabolic pathway from Buprofezin to its biuret metabolite.

The metabolism of Buprofezin can occur through various routes, including hydroxylation of the phenyl ring and cleavage of the thiadiazinane ring.[4][5] The formation of the biuret derivative represents a significant structural modification that would drastically alter the molecule's biological and toxicological profile compared to the parent compound.

The Biuret Scaffold: A Platform for Bioactivity

The biuret core is more than just a metabolic byproduct; it is a recognized structural motif in bioactive compounds. Understanding the broader context of biuret derivatives provides a logical foundation for proposing potential applications for the title compound.

-

Antiviral Potential: Certain biuret derivatives have been synthesized and evaluated as potential inhibitors of the HIV-1 protease enzyme.[6] These studies demonstrate that the biuret scaffold can be decorated with various substituents to interact with the active site of critical viral enzymes.

-

Chemical Biology Tools: Biuret-based cross-linking reagents have been developed for protein structural analysis.[2] These reagents are designed to be cleavable in a mass spectrometer, aiding in the identification of cross-linked peptides and providing insights into protein conformation and protein-protein interactions.[2]